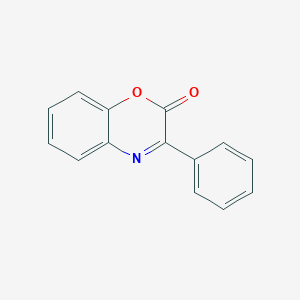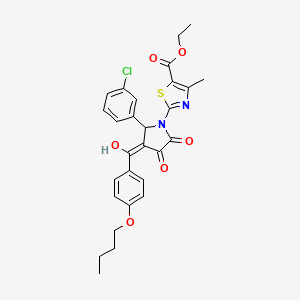
(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Fluorphenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol: ist eine chemische Verbindung, die zur Klasse der Pyrazolderivate gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1-(2-Fluorphenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol beinhaltet typischerweise die Reaktion von 2-Fluorbenzaldehyd mit p-Tolylhydrazin zur Bildung des entsprechenden Hydrazons. Dieses Zwischenprodukt wird dann zum Pyrazolring cyclisiert, gefolgt von einer Reduktion, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Essigsäure oder Salzsäure, um die Reaktionen zu erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von (1-(2-Fluorphenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, höhere Ausbeuten und reduzierte Produktionskosten. Der Einsatz von automatisierten Systemen gewährleistet auch Konsistenz und Qualität des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1-(2-Fluorphenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu dem entsprechenden Keton oxidiert werden.
Reduktion: Die Verbindung kann zum entsprechenden Alkohol reduziert werden.
Substitution: Die Fluorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung des entsprechenden Ketons.
Reduktion: Bildung des entsprechenden Alkohols.
Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
(1-(2-Fluorphenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder anticancerogenen Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (1-(2-Fluorphenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Fluorphenylgruppe und der Pyrazolring sind dafür bekannt, mit Enzymen und Rezeptoren zu interagieren und deren Aktivität zu modulieren. Diese Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu ihren beobachteten biologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3-(4-Bromphenyl)-1-(2-fluorphenyl)-1H-pyrazol-4-YL)methanol
- (1-(4-Fluorphenyl)-3-(4-methylphenyl)-1H-pyrazol-4-YL)methanol
- (1-(4-Fluorphenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
Einzigartigkeit
(1-(2-Fluorphenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Das Vorhandensein von Fluorphenyl- und p-Tolylgruppen erhöht sein Potenzial für vielfältige Anwendungen im Vergleich zu ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
618441-72-8 |
|---|---|
Molekularformel |
C17H15FN2O |
Molekulargewicht |
282.31 g/mol |
IUPAC-Name |
[1-(2-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H15FN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-10,21H,11H2,1H3 |
InChI-Schlüssel |
UPHPSLZGBCGLGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)

![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12011653.png)

![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)



![2-bromo-6-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011695.png)
![(5Z)-3-Benzyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011696.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011701.png)

